1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one
Description
Significance of Fused Sulfur Heterocycles in Contemporary Chemical Research
Fused sulfur heterocycles, which are organic compounds containing ring structures with at least one sulfur atom fused with another ring, are of substantial interest in modern chemical research. These compounds are integral to medicinal chemistry and are found in numerous FDA-approved drugs. researchgate.netnih.gov Their therapeutic applications are diverse, including use as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. researchgate.netbookpi.org
The presence of sulfur atoms in these heterocyclic systems imparts unique physicochemical properties, distinguishing them from their carbocyclic counterparts. openmedicinalchemistryjournal.com This has led to their investigation in various industrial applications, including pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comresearchgate.net The exploration of sulfur-containing heterocycles continues to be a vibrant area of research, with ongoing efforts to synthesize new compounds with enhanced medicinal value and lower toxicity. researchgate.netnih.gov
Academic Importance of Thienothiophene Core Structures in Conjugated Systems
Thienothiophenes are a class of fused sulfur heterocycles composed of two fused thiophene (B33073) rings. wikipedia.org Among the various isomers, thieno[3,2-b]thiophene (B52689) is particularly noted for its use as a building block in the synthesis of conjugated organic materials. nih.gov These materials are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com
The rigid, planar structure and electron-rich nature of the thieno[3,2-b]thiophene core contribute to extended π-conjugation. nih.govossila.com This extended conjugation is crucial for adjusting the band gap of semiconducting polymers and enhancing intermolecular charge-carrier hopping. ossila.comacs.org The incorporation of thienothiophene units into polymers can lead to materials with high charge carrier mobility and good air stability, properties that are highly desirable for electronic device performance. nih.govresearchgate.net Consequently, the synthesis and functionalization of thienothiophene-based molecules and polymers are active areas of academic research aimed at developing next-generation organic electronic materials. mdpi.comresearchgate.net
| Property | Description | Significance in Conjugated Systems |
|---|---|---|
| Structure | Two fused thiophene rings, resulting in a rigid and planar molecular geometry. | Promotes efficient π-orbital overlap and charge transport along the molecular backbone. |
| Electronic Nature | Electron-rich due to the presence of sulfur atoms with lone pairs of electrons. | Enhances the electron-donating ability, making it a good building block for donor-acceptor type materials. |
| Conjugation | Extended π-conjugation across the fused ring system. | Leads to smaller band gaps, enabling absorption of a broader range of the solar spectrum in photovoltaic applications. |
| Intermolecular Interactions | The sulfur atoms can participate in non-covalent S---S interactions. | Facilitates ordered molecular packing in the solid state, which is crucial for high charge carrier mobility in OFETs. |
Overview of 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one within the Context of Functionalized Thienothiophenes
This compound is a derivative of the thieno[3,2-b]thiophene core, featuring an acetyl group at the 2-position. This functionalization introduces a ketone group, which can serve as a versatile synthetic handle for further chemical modifications. The introduction of such functional groups is a key strategy for fine-tuning the electronic and optical properties of thienothiophene-based materials. nih.gov
The acetyl group is an electron-withdrawing group, and its presence on the thienothiophene scaffold can influence the electronic structure of the molecule. This can impact properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for the performance of organic electronic devices. nih.gov Research into functionalized thienothiophenes like this compound is driven by the need to create materials with tailored properties for specific applications in advanced materials science. nih.govnih.gov
Research Scope and Methodological Approaches for Thienothiophene Ketones
The research scope for thienothiophene ketones, including this compound, is broad and encompasses several key areas. A primary focus is on the development of efficient synthetic methodologies. Traditional multi-step syntheses of thieno[3,2-b]thiophenes can be cumbersome and low-yielding. mdpi.com Therefore, researchers are actively seeking more streamlined and efficient synthetic routes, including one-pot reactions and cascade cyclizations. mdpi.comresearchgate.net
Another significant area of research is the characterization of the physical and chemical properties of these compounds. This involves a range of analytical techniques, including:
Spectroscopy: UV-vis absorption and photoluminescence spectroscopy to investigate the optical properties. researchgate.netnih.gov
Electrochemistry: Cyclic voltammetry to determine the HOMO and LUMO energy levels. researchgate.net
Thermal Analysis: Thermogravimetric analysis (TGA) to assess the thermal stability of the materials. nih.govnih.gov
Structural Analysis: X-ray diffraction and atomic force microscopy to study the molecular packing and morphology of thin films. nih.gov
The ultimate goal of this research is to establish clear structure-property relationships. acs.org By understanding how modifications to the molecular structure, such as the introduction of a ketone group, affect the material's properties, scientists can design and synthesize new thienothiophene derivatives with optimized performance for applications in organic electronics. nih.gov
| Research Area | Methodological Approaches | Objectives |
|---|---|---|
| Synthesis | Palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki), cascade cyclizations, nucleophilic aromatic substitution. nih.govmdpi.commdpi.com | Develop efficient, high-yield, and scalable synthetic routes to functionalized thienothiophenes. |
| Purification | Crystallization, column chromatography, vacuum sublimation. researchgate.netmdpi.com | Obtain high-purity materials essential for reliable device fabrication and performance. |
| Characterization | NMR spectroscopy, mass spectrometry, elemental analysis, UV-vis spectroscopy, cyclic voltammetry, thermogravimetric analysis (TGA). nih.govnih.gov | Elucidate the chemical structure and investigate the optical, electronic, and thermal properties. |
| Device Fabrication & Testing | Spin-coating, vacuum deposition, fabrication of OFET and OPV device structures, current-voltage measurements. mdpi.comnih.gov | Evaluate the performance of new materials in electronic devices and establish structure-property relationships. |
Structure
3D Structure
Properties
IUPAC Name |
1-thieno[3,2-b]thiophen-5-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS2/c1-5(9)7-4-8-6(11-7)2-3-10-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDWFFQLTUGTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of 1 Thieno 3,2 B Thiophen 2 Yl Ethan 1 One and Its Derivatives
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state electronic properties of molecules. It allows for the accurate prediction of molecular geometries, orbital energies, and reactivity descriptors.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in determining a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy corresponds to the electron affinity (electron-accepting ability). The difference between these energies, the HOMO-LUMO gap (Eg), is a critical parameter that influences the molecule's stability, reactivity, and optical properties. wikipedia.orgschrodinger.com A smaller gap generally implies higher reactivity and is associated with absorption of longer wavelengths of light. schrodinger.com
For derivatives of the thieno[3,2-b]thiophene (B52689) family, DFT calculations have been widely used to determine these values. For instance, studies on donor-acceptor polymers incorporating the thieno[3,2-b]thiophene unit show how chemical modifications can tune the HOMO and LUMO levels. In one study of diketopyrrolopyrrole-based polymers, the inclusion of a thieno[3,2-b]thiophene unit resulted in a HOMO level of -5.15 eV, a LUMO level of -3.34 eV, and an optical band gap of 1.80 eV for a derivative known as DRBDT-STT. nankai.edu.cn Another investigation on dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives reported HOMO/LUMO energies of -5.21/-0.86 eV for one derivative and -4.91/-1.68 eV for another, showcasing the sensitivity of these levels to substituent groups. researchgate.net For a series of D-π-A dyes containing the thieno[3,2-b]thiophene core, HOMO levels were found to range from -5.46 eV to -5.73 eV, with LUMO levels between -2.97 eV and -3.22 eV, leading to energy gaps from 2.49 eV to 2.51 eV. tandfonline.com
Table 1: Frontier Orbital Energies of Selected Thieno[3,2-b]thiophene Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |
|---|---|---|---|
| DRBDT-STT nankai.edu.cn | -5.15 | -3.34 | 1.80 (optical) |
| DRBDT-TT nankai.edu.cn | -5.13 | -3.33 | 1.78 (optical) |
| DTT Derivative 1 researchgate.net | -5.21 | -0.86 | 4.35 (calculated) |
| DTT Derivative 2 researchgate.net | -4.91 | -1.68 | 3.23 (calculated) |
Electrostatic Potential Surfaces and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack).
In thiophene-based compounds, the sulfur atom and any electronegative atoms (like the oxygen in an acetyl group) are expected to be regions of negative electrostatic potential. For example, in a computational study of 3-thiophene acetic acid, the MEP surface showed that the most negative regions were concentrated around the oxygen atoms of the carboxylic acid group, identifying them as sites for electrophilic attack. nih.gov Similarly, for 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one, the carbonyl oxygen of the acetyl group would be an electron-rich center, highlighted in red on an MEP map. The hydrogen atoms of the methyl group and the aromatic rings would constitute the positive potential regions. This charge distribution is fundamental to understanding intermolecular interactions and the molecule's reactivity patterns.
Reorganization Energy Calculations for Charge Transport Dynamics
The charge transport properties of organic materials are crucial for their performance in electronic devices. The reorganization energy (λ) is a key parameter that quantifies the geometric relaxation energy required during a charge-hopping event between adjacent molecules. It consists of two components: the internal reorganization energy (λint), associated with the structural changes of a single molecule upon gaining or losing a charge, and the external reorganization energy, related to the polarization of the surrounding medium.
Lower reorganization energy values are desirable for efficient charge transport, as less energy is lost during the hopping process. DFT calculations are commonly employed to compute the internal reorganization energy for both holes (λh) and electrons (λe). Studies on complex derivatives have provided insights into the thieno[3,2-b]thiophene core. For a series of dithienothiophen[3,2-b]-pyrrolobenzothiadiazole-based molecules, calculated hole reorganization energies (REh) ranged from 0.176 to 0.288 eV, while electron reorganization energies (REe) were between 0.207 and 0.354 eV. mdpi.com In another study on new thieno[3,2-b]thiophene-based dyes for solar cells, the total reorganization energies (λtotal) were also explored as a key performance parameter. tandfonline.com These findings suggest that the rigid, planar structure of the thieno[3,2-b]thiophene unit contributes favorably to maintaining low reorganization energies, making its derivatives promising for semiconductor applications.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited-state properties of molecules. It allows for the simulation of electronic absorption and emission spectra, providing insights into a molecule's color, fluorescence, and other photophysical phenomena.
Simulation of Optical Absorption and Emission Characteristics (e.g., intramolecular charge transfer)
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. These transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.
For molecules with donor and acceptor groups, such as derivatives of thieno[3,2-b]thiophene, TD-DFT can elucidate the nature of these transitions, particularly identifying Intramolecular Charge Transfer (ICT) states. An ICT transition involves the spatial redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. In D-π-A systems featuring a thieno[3,2-b]thiophene π-bridge, the absorption bands in the visible region are typically assigned to the HOMO→LUMO (π-π) transition, which possesses a strong ICT character. semanticscholar.org TD-DFT studies on the bare thieno[3,2-b]thiophene molecule have shown that its lowest energy transitions are ππ in nature. nih.gov The attachment of an acetyl group would likely lead to a red-shift in the absorption spectrum compared to the unsubstituted core, and the main transition would have significant charge transfer character from the electron-rich thienothiophene rings to the electron-withdrawing acetyl group.
Theoretical Prediction of Solvatochromic Effects
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon electronic excitation, which is characteristic of ICT transitions. TD-DFT calculations, combined with implicit solvent models like the Polarizable Continuum Model (PCM), can effectively predict and explain these solvatochromic shifts.
By calculating the absorption spectra in different solvents (simulated by varying the dielectric constant in the model), one can predict whether a compound will exhibit positive solvatochromism (a red-shift in more polar solvents) or negative solvatochromism (a blue-shift). For D-π-A molecules with a large change in dipole moment, a red-shift in the emission spectrum is often observed in polar solvents due to the stabilization of the more polar excited state. acs.org While specific solvatochromism studies on this compound are not available, related computational work on thieno[3,4-b]thiophene-based dyes has utilized these methods to probe such solvent effects. nih.gov Given the expected ICT character of its excited state, it is plausible that this compound would also display solvatochromic behavior.
Molecular Dynamics Simulations and Intermolecular Interaction Analysis
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles governing the intermolecular interactions of thienothiophene-based systems are well-established through computational studies on related derivatives. acs.orgresearchgate.net MD simulations serve as a powerful tool to understand the dynamic behavior of molecules, predicting how they will interact and arrange themselves in a condensed phase. These simulations can provide insights into the formation of supramolecular structures, which are crucial for the material properties of organic semiconductors. nih.govnih.gov
For a molecule like this compound, MD simulations would likely focus on the interplay between the rigid thienothiophene core and the more flexible acetyl group. The simulations would track the trajectories of multiple molecules over time, allowing for the prediction of stable assemblies and the dominant intermolecular forces at play.
The planar and electron-rich nature of the thieno[3,2-b]thiophene core in this compound and its derivatives makes it highly susceptible to π-stacking interactions. rsc.orgbohrium.com These interactions are a primary driving force for the self-assembly of these molecules into ordered structures, such as columnar or herringbone arrangements. nih.govnih.gov The extent and geometry of π-stacking can be predicted using computational models, which can also estimate the binding energies between molecules.
Table 1: Predicted Intermolecular Interactions Driving Supramolecular Assembly
| Interaction Type | Description | Predicted Impact on Assembly |
|---|---|---|
| π-π Stacking | Attraction between the electron clouds of adjacent thienothiophene rings. | Promotes the formation of ordered stacks, crucial for charge transport. |
| Dipole-Dipole | Interaction between the permanent dipoles of the carbonyl groups. | Influences the relative orientation of molecules within the assembly. |
| C-H···π | Interaction between a C-H bond and the π-system of a neighboring molecule. | Contributes to the overall stability and specific geometry of the packed structure. |
| C-H···O | Weak hydrogen bonding between a C-H bond and the oxygen of the acetyl group. | Can lead to the formation of specific motifs and influence the crystal packing. |
Beyond π-stacking, a variety of other non-covalent interactions play a significant role in the structure and properties of thienothiophene-based systems. rsc.org These interactions, though individually weak, collectively determine the crystal packing and morphology of the material.
Thiophene-containing compounds are known to engage in chalcogen bonding, where the sulfur atom acts as an electrophilic center. rsc.org Additionally, hydrogen bonding, though not as strong as in systems with O-H or N-H groups, can occur with C-H donors. The interplay of these forces can be finely tuned by introducing different functional groups, allowing for the rational design of materials with desired properties. rsc.org Computational methods like Density Functional Theory (DFT) are instrumental in characterizing and quantifying these weak interactions. rsc.org
Table 2: Key Non-Covalent Interactions in Thienothiophene Systems
| Interaction | Description | Significance |
|---|---|---|
| Chalcogen Bonding | Interaction involving the sulfur atoms of the thienothiophene core. | Can influence molecular orientation and contribute to the stability of the crystal lattice. |
| van der Waals Forces | Weak, non-specific attractions between molecules. | Contribute to the overall cohesion of the material. |
| Hydrogen Bonding (weak) | Interactions of the type C-H···O and C-H···S. | Can direct the formation of specific supramolecular architectures. |
| Electrostatic Interactions | Arising from the charge distribution within the molecule. | Affect the alignment of molecules and the overall packing density. |
Quantum Chemical Approaches to Reaction Mechanism Elucidation for Ketone Transformations
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. nih.govresearchgate.netrsc.orgrsc.org For this compound, these methods can be employed to study a variety of transformations involving the ketone functional group. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely pathway. researchgate.net
For instance, the reduction of the ketone to a secondary alcohol can proceed through different mechanisms depending on the reducing agent used. DFT calculations can help to elucidate the nature of the transition state and predict the stereoselectivity of the reaction. Similarly, for oxidation reactions or condensations involving the α-carbon, computational studies can provide valuable insights into the reaction kinetics and thermodynamics. mdpi.com
These computational investigations are not only crucial for understanding fundamental reactivity but also for designing new synthetic routes and catalysts for the targeted modification of thienothiophene-based molecules. mdpi.comnih.govresearchgate.netmdpi.com
Table 3: Potential Ketone Transformations and Applicable Quantum Chemical Methods
| Reaction Type | Description | Computational Approach | Insights Gained |
|---|---|---|---|
| Nucleophilic Addition | Addition of a nucleophile to the carbonyl carbon. | DFT calculations to determine transition state geometries and activation energies. | Understanding of reactivity, stereoselectivity, and the role of catalysts. |
| Reduction | Conversion of the ketone to a secondary alcohol. | Modeling the interaction with various reducing agents to predict reaction pathways. | Elucidation of the reaction mechanism and prediction of product distribution. |
| Enolate Formation and Alkylation | Deprotonation of the α-carbon followed by reaction with an electrophile. | Calculation of pKa values and reaction barriers for alkylation. | Guidance for the regioselective functionalization of the molecule. |
| Wittig Reaction | Conversion of the ketone to an alkene. | Investigation of the mechanism involving the formation of a betaine (B1666868) or oxaphosphetane intermediate. | Understanding the factors controlling the E/Z selectivity of the resulting alkene. |
Advanced Spectroscopic and Structural Characterization Methodologies for Thienothiophene Ketones
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Single-crystal X-ray crystallography provides definitive proof of molecular structure and offers unparalleled insight into the packing of molecules within a crystal lattice. This information is crucial for rationalizing the bulk properties of a material.
While a specific crystal structure for 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one is not widely reported in publicly accessible databases, the analysis of related thieno[3,2-b]thiophene (B52689) derivatives allows for a robust prediction of its solid-state characteristics. The fused thieno[3,2-b]thiophene core is inherently planar, a feature that promotes close intermolecular packing. nih.gov The acetyl group's orientation relative to this planar core would be a key structural feature, with the carbonyl oxygen potentially being nearly coplanar with the ring system to maximize conjugation.
The crystal packing would be dictated by a network of non-covalent interactions. Given the structure, the following intermolecular contacts would be anticipated:
π–π Stacking: The electron-rich, planar thienothiophene rings are expected to stack with neighboring molecules. The inter-planar distance, typically in the range of 3.5–3.8 Å, is a critical parameter for charge transport in organic semiconductor applications.
C—H···π Interactions: Hydrogen atoms on the periphery of one molecule can interact with the π-electron cloud of an adjacent thienothiophene ring system.
S···O/S···S Contacts: Short contacts between the sulfur atoms of the thiophene (B33073) rings and the carbonyl oxygen, or between sulfur atoms on adjacent molecules, are common in sulfur-containing heterocycles. These interactions, with distances often shorter than the sum of the van der Waals radii, play a significant role in stabilizing the crystal lattice. nih.gov
| Interaction Type | Description | Typical Distance (Å) |
| π–π Stacking | Face-to-face arrangement of aromatic rings. | 3.5 - 3.8 |
| C—H···O | Hydrogen bond between an aromatic C-H and a carbonyl oxygen. | 2.2 - 2.8 (H···O) |
| S···O | Interaction between a thiophene sulfur and a carbonyl oxygen. | < 3.25 |
| S···S | Interaction between sulfur atoms on adjacent molecules. | < 3.70 |
Polymorphism, the ability of a compound to crystallize in multiple distinct forms, is a critical consideration for materials science. Each polymorph possesses a unique crystal lattice and, consequently, different physical properties, including melting point, solubility, stability, and, importantly for thienothiophenes, charge-carrier mobility.
For this compound, different polymorphs could potentially be accessed by varying crystallization parameters such as solvent, temperature, and cooling rate. Crystal engineering studies would aim to control the solid-state assembly by introducing specific functional groups to encourage desired packing motifs (e.g., herringbone vs. stacked). Understanding and controlling polymorphism is key to optimizing the performance of thienothiophene-based materials in electronic devices.
Advanced NMR Spectroscopy for Solution-State Conformation and Dynamics
While X-ray crystallography provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structure and dynamics in solution.
For a molecule like this compound, 1D ¹H and ¹³C NMR provide initial data, but 2D NMR techniques are essential for unambiguous assignment of all signals, especially the quaternary carbons and closely coupled aromatic protons. emerypharma.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically over two or three bonds). It would show a clear correlation between the two coupled protons on the thienothiophene ring (H-5 and H-6). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link each proton signal (H-3, H-5, H-6, and the methyl H-8) to its corresponding carbon signal (C-3, C-5, C-6, and C-8). sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for identifying quaternary (non-protonated) carbons. For instance, the methyl protons (H-8) would show a correlation to the carbonyl carbon (C-7) and the C-2 carbon of the ring, confirming the placement of the acetyl group. sdsu.edu
The following tables outline the predicted NMR data and 2D correlations.
| Atom # | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 2 | - | ~145 |
| 3 | ~7.8 (s) | ~125 |
| 3a | - | ~140 |
| 5 | ~7.7 (d) | ~122 |
| 6 | ~7.4 (d) | ~119 |
| 6a | - | ~142 |
| 7 (C=O) | - | ~190 |
| 8 (CH₃) | ~2.6 (s) | ~28 |
| Correlation | Proton (¹H) | Correlated Nucleus | Type |
| COSY | H-5 (~7.7 ppm) | H-6 (~7.4 ppm) | ³J(H,H) |
| HSQC | H-3 (~7.8 ppm) | C-3 (~125 ppm) | ¹J(C,H) |
| H-5 (~7.7 ppm) | C-5 (~122 ppm) | ¹J(C,H) | |
| H-6 (~7.4 ppm) | C-6 (~119 ppm) | ¹J(C,H) | |
| H-8 (~2.6 ppm) | C-8 (~28 ppm) | ¹J(C,H) | |
| HMBC | H-3 (~7.8 ppm) | C-2, C-3a, C-6a | ²J(C,H), ²J(C,H), ³J(C,H) |
| H-5 (~7.7 ppm) | C-3a, C-6a | ²J(C,H), ²J(C,H) | |
| H-6 (~7.4 ppm) | C-3a, C-5 | ³J(C,H), ²J(C,H) | |
| H-8 (~2.6 ppm) | C-7, C-2 | ²J(C,H), ³J(C,H) |
The ethanone (B97240) group of this compound has protons on the α-carbon (the methyl group), making it capable of existing in equilibrium with its enol tautomer. While the keto form is generally favored for simple ketones, the equilibrium can be influenced by factors like solvent polarity and intramolecular hydrogen bonding. thermofisher.commasterorganicchemistry.com
Dynamic NMR (DNMR) is the ideal technique for studying the kinetics of such an exchange process. researchgate.net By acquiring NMR spectra at various temperatures, one can observe changes in the signals corresponding to the exchanging species.
At low temperatures, the keto-enol exchange is slow on the NMR timescale, and distinct signals for both tautomers might be observed.
As the temperature increases, the rate of exchange increases, causing the signals to broaden.
At the coalescence temperature, the separate signals merge into a single broad peak.
At higher temperatures, the exchange becomes very rapid, and a single, sharp, averaged signal is observed.
By performing a line-shape analysis of the spectra across this temperature range, key kinetic parameters such as the free energy of activation (ΔG‡) for the tautomerization can be calculated, providing a quantitative measure of the energy barrier for the conformational exchange. researchgate.net
High-Resolution Mass Spectrometry for Precise Compositional Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental formula of a synthesized compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.
For this compound (C₈H₆OS₂), HRMS would be used to verify that the experimentally measured mass matches the calculated exact mass.
| Parameter | Value |
| Formula | C₈H₆OS₂ |
| Nominal Mass | 198 |
| Monoisotopic (Exact) Mass | 197.98600 Da |
| Expected HRMS Result [M+H]⁺ | 198.99378 Da |
In addition to confirming the composition, mass spectrometry provides structural information through analysis of fragmentation patterns. libretexts.org Under electron ionization (EI), the primary fragmentation pathway for this ketone would be α-cleavage—the breaking of the bond between the carbonyl carbon and the thienothiophene ring or the methyl group. The most probable fragmentation is the loss of a methyl radical (•CH₃), which is less stable than the aromatic radical, to form a highly stable thieno[3,2-b]thiophen-2-yl-acylium ion.
| Fragment Ion Structure | Fragmentation Pathway | Calculated Exact m/z |
| [C₈H₆OS₂]⁺• (Molecular Ion) | Ionization | 197.98600 |
| [C₇H₃OS₂]⁺ | Loss of •CH₃ (α-cleavage) | 182.96252 |
| [C₆H₄S₂]⁺• | Loss of •COCH₃ | 140.97507 |
| [CH₃CO]⁺ | Loss of •C₆H₃S₂ | 43.01839 |
Spectroelectrochemical Methods for Investigating Redox-Induced Electronic Changes
Spectroelectrochemistry is a powerful analytical technique that provides in-situ spectroscopic characterization of electrochemically generated species. By combining electrochemical methods (like cyclic voltammetry) with spectroscopy (typically UV-Vis-NIR absorption), it is possible to monitor the changes in the electronic structure of a molecule as its oxidation state is altered. This is particularly valuable for conjugated systems like thienothiophenes, whose optical properties are intrinsically linked to their electronic states.
For compounds built around the thieno[3,2-b]thiophene core, spectroelectrochemical studies reveal significant changes in their absorption spectra upon oxidation or reduction. These investigations are crucial for understanding the nature of the charge carriers (polarons, bipolarons) and the stability of the resulting radical ions. Research on expanded isophlorinoids incorporating the thieno[3,2-b]thiophene unit has demonstrated that these molecules can undergo reversible two-electron ring oxidations. nih.gov This process generates dicationic species whose electronic and aromatic properties are markedly different from their neutral precursors. nih.govresearchgate.net
During a typical spectroelectrochemical experiment, as the potential applied to the working electrode is scanned, new absorption bands corresponding to the oxidized or reduced species appear and grow in intensity, while the absorption bands of the neutral species decrease. For many thienothiophene derivatives, oxidation leads to the formation of low-energy absorption bands in the near-infrared (NIR) region, which is a characteristic signature of charge delocalization in the conjugated backbone. acs.org These redox-induced electronic changes are fundamental to the application of these materials in organic electronics, such as electrochromic devices and organic field-effect transistors.
Table 1: Spectroelectrochemical Data for Thieno[3,2-b]thiophene Derivatives
| Redox Process | Spectroscopic Observation | Implication | Reference |
|---|---|---|---|
| Ring Oxidation | Formation of new absorption bands in the Vis-NIR region. | Generation of stable cationic species (radical cations, dications). | nih.gov |
| Ring Reduction | Shift in π-π* transition absorption bands. | Formation of anionic species. | rsc.org |
| Electropolymerization | Growth of polymer film absorption bands. | Indicates formation of a conjugated polymer with a distinct band gap. | nih.gov |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Structure Elucidation
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes (stretching, bending, rocking). The spectrum of this compound is dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group, typically found in the 1650-1700 cm⁻¹ region. The aromatic thienothiophene core gives rise to several characteristic bands. The C=C ring stretching vibrations are generally observed in the 1400–1650 cm⁻¹ range. globalresearchonline.net Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. iosrjournals.org C-H in-plane and out-of-plane bending vibrations occur at lower frequencies, in the 1000-1300 cm⁻¹ and 750-1000 cm⁻¹ regions, respectively. iosrjournals.org The vibrations involving the sulfur atoms (C-S stretching) are typically found in the 600-900 cm⁻¹ range and can be sensitive to the substitution pattern on the ring. iosrjournals.orgjchps.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For conjugated systems like thienothiophenes, Raman spectroscopy is a powerful tool to probe π-electron delocalization. acs.org The C=C stretching modes of the aromatic rings are usually strong in the Raman spectrum. Analysis of shifts in the positions of these bands can provide information about the degree of conjugation and bond order within the fused ring system. The C-S stretching modes are also readily observed. The combination of FTIR and Raman data allows for a comprehensive assignment of the fundamental vibrational modes of the molecule, confirming its structure and providing information on its electronic ground state.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group / Moiety | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Reference |
|---|---|---|---|---|
| Acetyl Group (CH₃-C=O) | C=O Stretch | 1650 - 1700 | FTIR (Strong), Raman (Medium) | N/A (General Ketone Range) |
| Acetyl Group (CH₃-C=O) | C-H Stretch (Methyl) | 2850 - 3000 | FTIR (Medium), Raman (Medium) | N/A (General Alkane Range) |
| Thienothiophene Ring | Aromatic C-H Stretch | 3000 - 3100 | FTIR (Weak), Raman (Medium) | iosrjournals.org |
| Thienothiophene Ring | C=C Ring Stretch | 1400 - 1650 | FTIR (Medium), Raman (Strong) | globalresearchonline.netjchps.com |
| Thienothiophene Ring | C-H In-plane Bend | 1000 - 1300 | FTIR (Medium) | iosrjournals.org |
| Thienothiophene Ring | C-H Out-of-plane Bend | 750 - 1000 | FTIR (Strong) | iosrjournals.org |
Reactivity and Functional Group Transformations of 1 Thieno 3,2 B Thiophen 2 Yl Ethan 1 One
Nucleophilic and Electrophilic Reactions of the Ketone Moiety
The ketone group in 1-{thieno[3,2-b]thiophen-2-yl}ethan-1-one features a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Conversely, the α-carbon can be deprotonated under basic conditions to form a nucleophilic enolate, which can then react with electrophiles. nih.gov
The carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles to form a range of derivatives. These reactions are fundamental in the characterization and modification of ketones.
Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate (B1210297), converts the ketone into the corresponding oxime.
Hydrazone Formation: The ketone reacts with hydrazine (B178648) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to yield hydrazones. mdpi.com The formation of a 2,4-dinitrophenylhydrazone is often used as a classical chemical test for identifying aldehydes and ketones. chemrxiv.org
These derivatization reactions proceed via a nucleophilic addition-elimination mechanism, where the nitrogen nucleophile attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond.
Table 1: Examples of Carbonyl Derivatization Reactions
| Reactant | Product Type | General Reaction |
|---|---|---|
| Hydroxylamine (NH₂OH) | Oxime | |
| Hydrazine (NH₂NH₂) | Hydrazone | |
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |
Interactive data based on general chemical principles of ketone derivatization.
The hydrogen atoms on the methyl group adjacent to the carbonyl (the α-carbon) are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate ion. youtube.com This enolate can then react with various electrophiles in SN2-type reactions. libretexts.orglibretexts.org
Alkylation: The enolate of this compound can be alkylated by reacting it with primary or methyl alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide). libretexts.org This reaction forms a new carbon-carbon bond at the α-position, elongating the carbon chain.
Arylation: While direct arylation of the thieno[3,2-b]thiophene (B52689) ring system itself using palladium catalysis is a known process hnue.edu.vnresearchgate.netnih.gov, the specific α-arylation of the ketone moiety is also a significant transformation. Palladium-catalyzed methods can be employed for the α-arylation of ketones, providing a route to introduce aryl groups at the carbon adjacent to the carbonyl. nih.gov
Table 2: Representative α-Substitution Reactions
| Reaction Type | Base | Electrophile | Product Structure |
|---|---|---|---|
| α-Methylation | LDA | CH₃I | |
| α-Benzylation | LDA | PhCH₂Br | |
| α-Arylation | Pd Catalyst / Base | Ar-X |
Interactive data illustrating plausible transformations based on established enolate chemistry. youtube.comlibretexts.orglibretexts.org
Reduction Reactions of the Ketone to Alcohols and Alkanes
The carbonyl group of this compound can be reduced to either a secondary alcohol or fully deoxygenated to an alkane, depending on the reagents and reaction conditions employed.
Catalytic hydrogenation involves the reaction of the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. This method can reduce the ketone to the corresponding secondary alcohol, 1-{thieno[3,2-b]thiophen-2-yl}ethanol. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.com The reaction is typically carried out in a suitable solvent like ethanol (B145695) or ethyl acetate under hydrogen pressure. google.com
Complex metal hydrides are widely used reagents for the reduction of ketones due to their high efficiency and selectivity. slideshare.net
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily converts ketones to secondary alcohols. uop.edu.pkresearchgate.net The reaction is typically performed in protic solvents such as methanol (B129727) or ethanol at room temperature. libretexts.org
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ also reduces ketones to alcohols. libretexts.orgdalalinstitute.com These reactions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to protonate the resulting alkoxide intermediate. libretexts.org
The mechanism for both reagents involves the nucleophilic transfer of a hydride ion (H⁻) from the metal hydride complex to the electrophilic carbonyl carbon. uop.edu.pklibretexts.org
Table 3: Common Conditions for Ketone Reduction to Alcohol
| Reagent | Solvent | Product |
|---|---|---|
| H₂ / Pd-C | Ethanol | 1-{Thieno[3,2-b]thiophen-2-yl}ethanol |
| NaBH₄ | Methanol | 1-{Thieno[3,2-b]thiophen-2-yl}ethanol |
| LiAlH₄ | Diethyl Ether, then H₃O⁺ | 1-{Thieno[3,2-b]thiophen-2-yl}ethanol |
Interactive data based on standard ketone reduction methodologies.
The McMurry reaction is a reductive coupling of two ketone molecules to form an alkene. wikipedia.org However, in the case of this compound, a modified application of this reaction leads to a dimeric ethane (B1197151) derivative rather than an alkene. The target compound, 1,1,2,2-tetrakis(thieno[3,2-b]thiophen-2-yl)ethane, has been successfully synthesized for the first time via a McMurry reaction directly from the corresponding ketone with a yield of 55%. researchgate.net
This transformation is typically achieved using low-valent titanium species, generated in situ from reagents like titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) and a reducing agent such as zinc or a lithium aluminum hydride/TiCl₃ mixture. wikipedia.orgnih.gov The reaction proceeds through a mechanism involving single-electron transfer from the low-valent titanium to the ketone's carbonyl group, leading to the formation of a pinacolate intermediate which is then deoxygenated. nih.govorganic-chemistry.org
Oxidation Reactions and Ring Modifications
The reactivity of this compound is characterized by transformations involving both the acetyl group and the fused heterocyclic core. These reactions include oxidation of the sulfur atoms and the ketone functionality, as well as modifications that alter the ring structure itself.
Oxidation of the Thienothiophene Core and Acetyl Group
The sulfur atoms within the thieno[3,2-b]thiophene nucleus are susceptible to oxidation, which can significantly alter the electronic properties of the molecule. While direct oxidation of this compound is not extensively detailed, studies on related thienothiophene derivatives show that the sulfur atoms can be oxidized to sulfones or S,S-dioxides. For instance, thieno[2,3-b]thiophene (B1266192) derivatives have been successfully oxidized to their corresponding S,S-dioxides using potent oxygen-transfer agents like the HOF·CH3CN complex. ysu.am Similarly, various thiophene (B33073) compounds can be oxidized to sulfones using systems such as methyltrioxorhenium (MTO) with hydrogen peroxide. dicp.ac.cn Such transformations convert the electron-donating thiophene rings into electron-withdrawing sulfone groups, which impacts the molecule's HOMO-LUMO energy gap.
The acetyl group itself can undergo oxidation via the Baeyer-Villiger reaction. wikipedia.orgnih.gov This reaction converts ketones to esters using peroxyacids or peroxides as the oxidant. wikipedia.orgorganic-chemistry.org Based on the established migratory aptitude of substituents (tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl), the thieno[3,2-b]thiophen-2-yl group is predicted to migrate in preference to the methyl group. organic-chemistry.org This regioselectivity would yield thieno[3,2-b]thiophen-2-yl acetate as the primary product, providing a pathway to convert the ketone into an ester functionality. sigmaaldrich.com
Table 1: Potential Oxidation Reactions
| Starting Material | Reagent(s) | Potential Product(s) | Reaction Type |
|---|---|---|---|
| This compound | m-CPBA or other peroxyacids | Thieno[3,2-b]thiophen-2-yl acetate | Baeyer-Villiger Oxidation |
Ring Modification and Opening
The stable thieno[3,2-b]thiophene ring system can be chemically modified under specific conditions to yield functionalized thiophenes. Research has shown that lithiation of the thienothiophene core, followed by thermal treatment, can induce ring-opening reactions. rsc.orgrsc.org For example, 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes can rearrange to form polyfunctionalized thiophenes and enediynes. rsc.orgrsc.org This strategy allows for the deconstruction of the fused bicyclic system into highly functionalized monocyclic thiophenes, demonstrating a significant modification of the original molecular scaffold.
Heterocyclic Annulation and Ring-Forming Reactions Utilizing the Ketone Functionality
The ketone functionality of this compound is a versatile handle for the construction of new heterocyclic rings, a process known as annulation. This allows for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Pyrimidine (B1678525) Formation
One common strategy for forming a pyrimidine ring involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone) with a binucleophile like guanidine (B92328), urea, or thiourea. The starting ketone, this compound, can be readily converted into a chalcone (B49325) intermediate, 1-aryl-3-{thieno[3,2-b]thiophen-2-yl}prop-2-en-1-one, via a Claisen-Schmidt condensation with an aromatic aldehyde. Subsequent cyclocondensation of this chalcone with guanidine hydrochloride in the presence of a base yields a 2-amino-4-aryl-6-{thieno[3,2-b]thiophen-2-yl}pyrimidine. researchgate.netias.ac.in This multi-step synthesis provides access to a diverse range of thienothiophene-substituted pyrimidines.
Thiazolidinone Formation
The synthesis of 4-thiazolidinones can be achieved from the ketone starting material. The typical route involves a three-component reaction or a two-step process. hilarispublisher.com First, the ketone is condensed with a primary amine to form a Schiff base (imine). This intermediate is then reacted with a mercaptoalkanoic acid, most commonly thioglycolic acid, in a cyclocondensation reaction. derpharmachemica.comijpsonline.com This process yields a 2-methyl-2-{thieno[3,2-b]thiophen-2-yl}-3-substituted-1,3-thiazolidin-4-one. The reaction is often catalyzed by agents like zinc chloride and can be performed in various solvents. derpharmachemica.com
Other Ring-Forming Reactions: The Gewald Reaction
The Gewald reaction offers a powerful method for constructing a polysubstituted 2-aminothiophene ring. wikipedia.orgorganic-chemistry.org In this multi-component reaction, a ketone condenses with an α-cyanoester (such as ethyl cyanoacetate (B8463686) or malononitrile) and elemental sulfur in the presence of a base. lookchem.com Utilizing this compound as the ketone component would lead to the formation of an ethyl 2-amino-4-methyl-5-{thieno[3,2-b]thiophen-2-yl}thiophene-3-carboxylate. This reaction builds a new, highly functionalized thiophene ring directly onto the existing thienothiophene framework, creating complex heterocyclic systems in a single pot. umich.edu
Table 2: Examples of Heterocyclic Annulation Reactions
| Target Heterocycle | Key Intermediate | Typical Reagents |
|---|---|---|
| Pyrimidine | Thienothiophene-chalcone | Aromatic aldehyde, Guanidine hydrochloride, Base |
| Thiazolidinone | Schiff base (Imine) | Primary amine, Thioglycolic acid |
Polymerization and Oligomerization Strategies Involving Thienothiophene Ketones
The thieno[3,2-b]thiophene core is a highly sought-after building block for conjugated polymers used in organic electronics due to its planarity, electron-rich nature, and ability to promote intermolecular π-π stacking. mdpi.comresearchgate.net The presence of a ketone group on this core can influence the properties and synthesis of such polymers.
Conjugated Polymers via Cross-Coupling Reactions
Thienothiophene derivatives are frequently used as donor units in donor-acceptor (D-A) type conjugated polymers. mdpi.com To incorporate this compound into a polymer backbone, the monomer must first be functionalized to be compatible with cross-coupling polymerization methods like Stille or Suzuki reactions. This typically involves introducing halogen atoms (e.g., bromine) at specific positions on the thienothiophene ring, often at the 5-position. This functionalized monomer can then be copolymerized with a suitable comonomer, such as a distannylated or diborylated aromatic compound. mdpi.comulb.ac.be The resulting polymer would feature the acetyl-thienothiophene unit as a recurring segment, where the ketone group acts as a pendant functionality that can modify the polymer's solubility, morphology, and electronic energy levels.
Electropolymerization
Another strategy for creating polymeric materials from thienothiophene derivatives is electropolymerization. nih.gov In this technique, a monomer solution is subjected to an electrochemical potential, causing the monomer to oxidize and polymerize directly onto the surface of an electrode. This method forms a thin, often insoluble, polymer film. For a monomer like this compound, electropolymerization would likely proceed through oxidative coupling at the unsubstituted positions of the thienothiophene ring (e.g., the 5-position). The resulting poly(this compound) would be a conjugated material whose properties are modulated by the ketone substituent. nih.gov
Table 3: Polymerization Strategies
| Polymerization Method | Monomer Requirement | Resulting Polymer Type |
|---|---|---|
| Cross-Coupling (e.g., Stille, Suzuki) | Halogenated and/or organometallic derivatives | Soluble, processable conjugated copolymers |
Role of 1 Thieno 3,2 B Thiophen 2 Yl Ethan 1 One As a Building Block in Advanced Functional Materials
Precursor in Organic Electronics and Optoelectronics
The thieno[3,2-b]thiophene (B52689) (TT) moiety, derivable from 1-{thieno[3,2-b]thiophen-2-yl}ethan-1-one, is a favored building block in the design of organic semiconductors. nih.gov Its fused-ring structure promotes π-electron delocalization and intermolecular interactions, which are essential for efficient charge transport. ulb.ac.be Materials based on thienothiophene are known for their good thermal and environmental stability. nih.gov
Thienothiophene-based materials are extensively utilized in both OLEDs and OFETs due to their excellent charge-carrying properties and stability. researchgate.netbeilstein-journals.org The rigid and planar structure of the thieno[3,2-b]thiophene unit facilitates strong π-π stacking, which is crucial for achieving high charge carrier mobility in OFETs. ulb.ac.be For instance, polymers incorporating thieno[3,2-b]thiophene have demonstrated high hole mobilities, making them competitive with amorphous silicon for applications in flexible electronics. spiedigitallibrary.org
In the realm of OLEDs, thienothiophene derivatives are used to construct π-conjugated systems that can act as emitters. beilstein-journals.org For example, a donor-π-acceptor (D-π-A) type compound, where triphenylamine (B166846) (donor) and dimesitylboron (acceptor) are linked through a thieno[3,2-b]thiophene π-conjugated linker, has been successfully used as an emitter in a solution-processed OLED. This device exhibited a maximum power efficiency of 6.70 lm/W and a maximum external quantum efficiency of 4.61%. beilstein-journals.org
The performance of OFETs based on thienothiophene-containing polymers can be exceptional. Copolymers of diketopyrrolopyrrole (DPP) and thieno[3,2-b]thiophene have shown impressive ambipolar charge-carrier mobilities. ulb.ac.be One such copolymer demonstrated a hole mobility of approximately 0.9 cm²/V·s, which was among the highest reported for a polymer-based OFET at the time. ulb.ac.be
| Device Type | Material Class | Key Feature of Thienothiophene | Reported Performance Metric | Reference |
|---|---|---|---|---|
| OLED | D-π-A Small Molecule | π-conjugated linker | Max. EQE: 4.61% | beilstein-journals.org |
| OFET | DPP-Thienothiophene Copolymer | Planar, rigid backbone | Hole mobility: ~0.9 cm²/V·s | ulb.ac.be |
| OFET | Fused Thiophene (B33073) Polymers | Enhanced packing | High charge carrier mobility | spiedigitallibrary.org |
In the field of solar energy conversion, thieno[3,2-b]thiophene derivatives are integral to the development of high-performance OPVs and DSSCs. researchgate.netrsc.org The electron-rich nature of the thienothiophene unit makes it an excellent electron donor component in donor-acceptor (D-A) type polymers and small molecules for OPV active layers. rsc.org These materials are designed to have broad absorption in the solar spectrum and appropriate energy levels for efficient exciton (B1674681) dissociation and charge transfer.
For instance, a novel donor-acceptor polymer incorporating di(thiophen-2-yl)thieno[3,2-b]thiophene was synthesized and showed promising results in polymer solar cells. rsc.org Similarly, copolymers based on benzo[1,2-b:4,5-b']dithiophene and thieno[3,2-b]thiophene have been designed for use in bulk heterojunction (BHJ) solar cells, achieving power conversion efficiencies (PCEs) up to 7.25% in non-fullerene devices. mdpi.comnih.gov
In DSSCs, organic dyes containing a thieno[3,4-b]thiophene (B1596311) entity in the conjugated spacer have been synthesized. These dyes exhibit a bathochromic shift in their absorption spectra due to the quinoid effect of the thienothiophene structure. nih.gov A DSSC sensitized with one such dye achieved a conversion efficiency of 5.31%. nih.govntnu.edu.tw
| Solar Cell Type | Material | Role of Thienothiophene | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| OPV (Non-fullerene) | BDT and Thienothiophene Copolymer | Donor unit in D-A polymer | Up to 7.25% | mdpi.comnih.gov |
| DSSC | Dipolar sensitizer (B1316253) with Thienothiophene | Conjugated spacer | 5.31% | nih.gov |
While the primary focus of thienothiophene research has been on electronic and photovoltaic applications, its extended π-conjugated system also makes it a candidate for applications in nonlinear optics (NLO). The polarizability of the π-electrons in such conjugated systems can give rise to significant third-order NLO responses. Although specific studies focusing on this compound for NLO are not prevalent, the broader class of thiophene-based materials is known to exhibit NLO properties. The design of chromophores with large second hyperpolarizabilities often involves the use of conjugated backbones, and the thienothiophene unit can serve as a component in such designs. The topology of conjugated polymers, including those with thiophene units, has been shown to influence their third-order NLO response. kuleuven.be
Development of Conjugated Polymers and Copolymers Incorporating Thienothiophene Ketone Units
The acetyl group of this compound is a versatile functional handle for polymerization reactions. It can be transformed into various other functional groups, enabling the incorporation of the thienothiophene unit into a wide array of conjugated polymer backbones. These polymers are designed to harness the favorable electronic and structural properties of the thienothiophene core.
A key goal in the design of conjugated polymers for electronic applications is to maximize charge carrier mobility and ensure long-term stability. The incorporation of the thieno[3,2-b]thiophene unit is a well-established strategy to achieve this. The planarity and rigidity of the thienothiophene moiety promote intermolecular π-π interactions and lead to more ordered packing in the solid state, which is conducive to efficient charge transport. spiedigitallibrary.org
Strategies to further enhance mobility and stability include:
Side-chain engineering : The introduction of appropriate alkyl side chains can improve the solubility and processability of the polymers without disrupting the π-stacking of the backbones. In some cases, side chains can promote interdigitation, which further enhances ordering and charge mobility. spiedigitallibrary.org
Copolymerization with electron-deficient units : Creating donor-acceptor copolymers is a common approach to tune the electronic properties, such as the HOMO/LUMO energy levels and the bandgap. This can lead to improved performance in devices like OPVs and OFETs. rsc.org
Increasing backbone planarity : Fusing thiophene rings to create structures like thienothiophene inherently increases the planarity of the polymer backbone, which is a key factor for high mobility. digitellinc.com
The relationship between the chemical structure of thienothiophene-based polymers and their performance in electronic devices is a subject of intensive research. The size of the conjugated unit, the nature and density of side chains, and the arrangement of donor and acceptor units all play a critical role in determining the final device performance. spiedigitallibrary.orgrsc.org
For instance, studies on polymers with fused thiophene cores have shown that the number of fused rings can impact device behavior. spiedigitallibrary.org The arrangement of side chains, whether on the same or opposite sides of the polymer backbone, can also significantly affect the polymer's packing and, consequently, its charge transport properties. spiedigitallibrary.org In donor-acceptor systems, functionalizing the thiophene units within the backbone can alter the molecular planarity and electronic structure, which in turn influences the reorganization energy, molecular packing, and charge transfer integral, all of which are critical for charge mobility. rsc.org
Advanced Hybrid Materials and Nanocomposites
The integration of this compound and its parent scaffold, thieno[3,2-b]thiophene, into advanced hybrid materials and nanocomposites represents a significant area of materials science research. The unique electronic and structural characteristics of the thieno[3,2-b]thiophene core make it an excellent building block for creating functional materials with tailored properties. These hybrid materials often exhibit synergistic effects, combining the advantageous properties of the organic thienothiophene moiety with those of inorganic or carbon-based nanomaterials.
Integration with Carbon Nanotubes and Other Nanomaterials
Thieno[3,2-b]thiophene derivatives have been successfully used in the non-covalent functionalization of single-wall carbon nanotubes (SWCNTs). rsc.org This approach avoids the disruption of the nanotube's desirable electronic properties that can occur with covalent modification methods. The interaction is based on π-π stacking between the electron-rich thienothiophene core and the surface of the SWCNT.
In one study, various thienothiophene (TT) derivatives were attached directly to the sidewalls of SWCNTs without the need for binding agents. rsc.org This direct, non-covalent interaction leads to the formation of novel TT-based SWCNT hybrids. rsc.org The presence of sulfur atoms within the thieno[3,2-b]thiophene structure provides a unique advantage for characterization and further functionalization. For instance, these sulfur atoms can adsorb gold nanoparticles, which allows for clear visualization of the attachment of the organic molecules to the nanotube surface using Transmission Electron Microscopy (TEM). rsc.org
The stability and nature of this integration have been investigated using both experimental techniques and theoretical calculations. Density functional theory (DFT) calculations have shown significant interaction energies, reaching up to -316.89 kcal mol−1, indicating a strong and stable association between the thienothiophene derivative and the carbon nanotube. rsc.org The minimum distance between the TT molecule and the SWCNT was found to be approximately 3.5 Å, which is characteristic of strong π-π stacking interactions. rsc.org
Beyond carbon nanotubes, polymers derived from thieno[3,2-b]thiophene have been used to create composites with other carbon materials, such as activated carbon. mdpi.com These composites have shown promise as anode materials for lithium-ion batteries, demonstrating the versatility of the thieno[3,2-b]thiophene unit in creating functional energy storage materials. mdpi.com
The following table summarizes key findings related to the interaction between thieno[3,2-b]thiophene derivatives and nanomaterials:
| Nanomaterial | Type of Interaction | Interaction Energy (kcal mol−1) | Key Findings | Reference |
| SWCNTs | Non-covalent (π-π stacking) | -316.89 | Direct attachment to nanotube sidewalls, enabling hybrid material formation. | rsc.org |
| Activated Carbon | Composite formation | Not Applicable | Development of anode materials for lithium-ion batteries. | mdpi.com |
| Gold Nanoparticles | Adsorption by sulfur atoms | Not Applicable | Facilitates imaging and confirms surface functionalization. | rsc.org |
Surface Functionalization and Interface Engineering for Enhanced Properties
The ability to functionalize surfaces and engineer interfaces is critical for the development of high-performance electronic devices and advanced materials. The this compound building block, and thieno[3,2-b]thiophene derivatives in general, offer significant potential in this area due to their chemical versatility and inherent properties.
The non-covalent functionalization of SWCNTs with thienothiophene derivatives is a prime example of surface and interface engineering. rsc.org This process modifies the surface properties of the nanotubes, for example, by improving their dispersibility in solvents, which is a crucial step for their incorporation into solution-processed devices. nih.govmdpi.com The modification of the SWCNT surface with these organic molecules creates a new interface that can influence charge transfer and other electronic processes.
Furthermore, the functional groups attached to the thieno[3,2-b]thiophene core can be tailored to control the surface properties of the resulting composite material. For example, polymers based on thiophene derivatives have been designed to be photocleavable. nih.govmdpi.com In such systems, a solution-processed composite film can have its surface properties changed from hydrophobic to hydrophilic upon light irradiation. This change is due to the cleavage of hydrophobic side chains, leaving behind hydrophilic groups like carboxylic acids on the polymer backbone that is attached to the nanomaterial surface. nih.govmdpi.com This alteration of surface energy and polarity can significantly impact the material's interaction with its environment and its performance in applications like sensors or biocompatible coatings.
The electrical properties of these nanocomposites can also be dramatically enhanced through interface engineering. In the case of photocleavable polythiophene/SWCNT composites, the removal of bulky, electrically insulating side chains from the polymer can lead to a substantial increase in the electrical conductivity of the film, with improvements of up to 38-fold being reported. nih.gov
The table below details the effects of surface functionalization and interface engineering using thieno[3,2-b]thiophene and related thiophene derivatives on material properties.
| Functionalization Strategy | Effect on Surface Properties | Enhancement of Bulk Properties | Application Area | Reference |
| Non-covalent attachment to SWCNTs | Improved dispersibility in solvents. | Creation of a defined organic-inorganic interface. | Organic electronics, sensors. | rsc.org |
| Photocleavage of side chains | Change from hydrophobic to hydrophilic surface. | 38-fold increase in electrical conductivity. | Switchable devices, biocompatible surfaces. | nih.govmdpi.com |
| Composite with Activated Carbon | Creation of an electrochemically active surface. | Improved specific capacity and cycling stability. | Energy storage (batteries). | mdpi.com |
Future Perspectives and Emerging Research Avenues for Thieno 3,2 B Thiophen 2 Yl Ethan 1 One Chemistry
Methodological Advancements in Synthesis and Functionalization
Key areas for advancement include:
Direct C-H Functionalization: A major avenue of research will be the continued development of direct C-H activation/functionalization techniques. These methods avoid the need for pre-functionalized starting materials (like halogenated thiophenes), offering a more atom-economical approach to introduce the acetyl group or other functionalities onto the thieno[3,2-b]thiophene (B52689) core.
Sustainable Chemistry Approaches: There is a growing emphasis on green chemistry principles. Future synthetic methodologies will likely explore the use of less hazardous reagents, alternative solvent systems, and catalytic processes (e.g., using earth-abundant metals) to reduce the environmental impact of synthesis. annualreviews.org
These advancements will not only make 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one and its derivatives more accessible but will also expand the toolbox for creating a wider range of functional materials with precisely controlled structures.
Table 1: Comparison of Synthetic Strategies for the Thieno[3,2-b]thiophene Core
| Synthetic Strategy | Starting Materials | Key Features | Potential Future Advancements |
| Classical Multistep | 3-Bromothiophene (B43185) | Well-established, versatile for various substitutions. annualreviews.orgjos.ac.cn | Reduction of steps, improved yields. |
| Cascade Cyclization | Alkynyl diols | Step-efficient protocol, good yields. annualreviews.org | Broader substrate scope, milder reaction conditions. |
| One-Pot Bimetalation | 3-(Methylsulfonyl)thiophene | Rapid, one-step synthesis of derivatives. rsc.org | Increased functional group tolerance. |
| SNAr of Nitro Group | 2,5-Dicarbonyl 3-nitrothiophenes | Utilizes nitro group as a leaving group. umassd.edu | Application to a wider range of sulfur nucleophiles. |
Exploration of New Application Domains Beyond Current Scope
While the primary application of thieno[3,2-b]thiophene derivatives has been in organic electronics, the unique properties of this scaffold open doors to a variety of other fields. mdpi.commdpi.com The acetyl group in this compound provides a reactive handle for elaboration into more complex structures, enabling its use in diverse and emerging technological areas.
Bioelectronics and Sensing: The inherent electronic properties of the thieno[3,2-b]thiophene core make it suitable for bioelectronic applications, such as in sensors for detecting biological molecules or as interfaces between electronic devices and biological systems. mdpi.com Future work could involve modifying the acetyl group to attach biorecognition elements (e.g., enzymes, antibodies), creating highly specific and sensitive biosensors.
Energy Storage: The demand for better energy storage solutions is driving research into new electrode materials for batteries. Conjugated organic materials based on thieno[3,2-b]thiophene are being explored as anode materials for lithium-ion batteries, offering potential advantages like structural diversity and light weight. strath.ac.uk
Pharmacology and Medicinal Chemistry: Though less explored, the thieno[3,2-b]thiophene scaffold has been incorporated into molecules with biological activity, including potential antibiotics and carbonic anhydrase inhibitors. mdpi.com The this compound compound could serve as a starting point for the synthesis of new classes of therapeutic agents.
Advanced Photovoltaics: Beyond traditional organic photovoltaics, thieno[3,2-b]thiophene-based molecules are being investigated as hole-transporting materials (HTMs) in perovskite solar cells (PSCs), a rapidly advancing solar technology. mdpi.comnih.gov Fine-tuning the structure of derivatives from this compound could lead to more efficient and stable PSCs.
Table 2: Established and Emerging Applications of Thieno[3,2-b]thiophene Derivatives
| Application Domain | Key Function | Example Material Class |
| Organic Electronics (Established) | Active semiconductor layer | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs). nih.govmdpi.com |
| Energy Storage (Emerging) | Anode material | D-A type conjugated polymers for Lithium-Ion Batteries. strath.ac.uk |
| Advanced Solar Cells (Emerging) | Hole-transporting material | Small molecules and polymers for Perovskite Solar Cells. mdpi.comnih.gov |
| Bio-applications (Emerging) | Biologically active compound | Antibiotic agents, enzyme inhibitors, biosensors. mdpi.com |
Advanced Characterization Techniques for In-Operando Studies
To bridge the gap between molecular design and device performance, it is crucial to understand how materials behave under actual operating conditions. Future research will increasingly rely on in-situ and operando characterization techniques to probe the dynamic structural and electronic properties of materials derived from this compound. researching.cnjos.ac.cn
Spectroelectrochemistry: This powerful class of techniques combines electrochemical control with spectroscopic measurement (e.g., UV-Vis-NIR, Raman). mdpi.comnih.gov It allows researchers to observe changes in the electronic states of a material as it is oxidized or reduced, providing direct insight into the doping mechanisms that are fundamental to the operation of many organic electronic devices. umassd.edumdpi.comnih.gov
Grazing-Incidence X-ray Scattering (GIXS): Techniques like Grazing-Incidence Wide-Angle and Small-Angle X-ray Scattering (GIWAXS and GISAXS) are essential for probing the molecular packing and nanoscale morphology of thin films. researchgate.net Performing these measurements in-operando (e.g., while a solar cell is under illumination or a transistor is switched on) can reveal dynamic changes in crystallinity and morphology that affect device performance and stability. nih.govdigitellinc.com
Scanning Probe Microscopy: Advanced scanning probe techniques, such as electrochemical strain microscopy (ESM) and scanning dielectric microscopy (SDM), can provide nanoscale information about electronic and ionic properties at the semiconductor-electrolyte interface, which is critical for applications in bioelectronics and certain types of transistors. researching.cnresearchgate.net
These advanced methods will provide unprecedented insights, facilitating a more rational design of materials by directly linking dynamic molecular behavior to macroscopic device function. acs.orgnih.gov
Integration of Artificial Intelligence and Machine Learning in Material Design
The traditional process of materials discovery, which relies on chemical intuition and trial-and-error synthesis, is often slow and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm. annualreviews.orguky.edu
High-Throughput Virtual Screening (HTVS): Computational chemistry can predict the properties of molecules before they are ever synthesized. strath.ac.uknih.gov When combined with ML algorithms, this allows for the rapid screening of vast virtual libraries of potential this compound derivatives. rsc.orgnih.gov This HTVS approach can identify promising candidates with specific target properties, such as optimal energy levels for solar cells or high charge carrier mobility for transistors, thereby focusing synthetic efforts on the most promising molecules. acs.orgosti.gov
Predictive Modeling: ML models can be trained on existing experimental and computational data to learn complex structure-property relationships. annualreviews.orgresearchgate.net These models can then predict the properties of new, unsynthesized molecules with remarkable speed and accuracy, accelerating the design cycle. acs.org For example, an ML model could predict the charge mobility or absorption spectrum of a new derivative based solely on its chemical structure.
Inverse Design: A more advanced application of AI is inverse design, where the desired properties are specified, and the AI algorithm proposes the molecular structures that are most likely to exhibit those properties. This approach flips the traditional design process and has the potential to uncover novel molecular architectures that might not be conceived through human intuition alone.
By leveraging these computational tools, researchers can navigate the vast chemical space of thieno[3,2-b]thiophene derivatives more efficiently, accelerating the discovery of next-generation materials for a wide range of applications. uky.eduannualreviews.org
Q & A
Q. What are the common synthetic routes for 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as palladium-catalyzed C–H bond functionalization or cyclocondensation. For example, aryl-substituted thieno[3,2-b]thiophene derivatives can be synthesized via Suzuki-Miyaura coupling or Friedel-Crafts acylation. Key conditions include:
- Use of palladium catalysts (e.g., Pd(OAc)₂) for C–H activation .
- Solvent choice (e.g., dichloromethane or ethanol) and temperature control (0–5°C for electrophilic substitutions) .
- Nitrogen atmosphere to prevent oxidation during sensitive steps .
Yields are optimized by adjusting stoichiometry, catalyst loading, and reaction time.
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent effects (e.g., δ 190.8 ppm for ketone carbonyl in ¹³C NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves bond angles and 3D conformation, critical for understanding electronic properties .
Q. What are the primary chemical reactions that this compound undergoes?
- Electrophilic substitution : Reactivity at the β-position of thiophene rings, influenced by electron-donating/withdrawing groups .
- Cross-coupling : Palladium-catalyzed C–C bond formation with aryl halides or heterocycles .
- Reduction : Ketone groups can be reduced to alcohols using NaBH₄ or LiAlH₄, though competing reactions may occur .
Advanced Research Questions
Q. How can researchers optimize reaction selectivity in thieno[3,2-b]thiophene synthesis to minimize by-products?
Byproducts (e.g., regioisomers) arise from competing reaction pathways. Strategies include:
- Solvent polarity control : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions .
- Catalyst tuning : Ligand-modified palladium catalysts enhance regioselectivity in cross-coupling reactions .
- Temperature gradients : Lower temperatures (0–5°C) suppress side reactions during electrophilic substitutions .
Example: A 6:94 ratio of isomers was resolved using pentane/EtOAc (80:20) for chromatographic separation .
Q. What mechanistic insights guide the functionalization of thieno[3,2-b]thiophene derivatives in palladium-catalyzed reactions?
Palladium facilitates C–H activation via concerted metalation-deprotonation (CMD) pathways. Key steps:
- Oxidative addition : Pd(0) inserts into C–X bonds (X = Br, I) to form Pd(II) intermediates .
- Transmetalation : Aryl groups transfer to Pd, enabling coupling with thieno[3,2-b]thiophene moieties .
- Reductive elimination : Pd(0) regenerates, completing the catalytic cycle. Nitrogen atmospheres prevent Pd oxidation .
Q. How do electronic effects of substituents influence reactivity in electrophilic substitution reactions?
Q. What strategies resolve contradictions in spectral data interpretation for thieno[3,2-b]thiophene derivatives?
Q. How does the conjugation of thieno[3,2-b]thiophene moieties enhance organic semiconductor properties?
The fused thiophene system enables extended π-conjugation, reducing bandgaps and improving charge mobility. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
